molecular formula C18H19Cl2N5O3 B2925209 7-(3,4-dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 876898-88-3

7-(3,4-dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2925209
CAS No.: 876898-88-3
M. Wt: 424.28
InChI Key: YIKJHCYSQCQYHH-UHFFFAOYSA-N
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Description

This compound belongs to the purine-2,6-dione family, characterized by a bicyclic purine core substituted at positions 7 and 8. The 8-position is modified with a morpholinomethyl group, a six-membered ring containing one oxygen and one nitrogen atom. This substituent balances solubility and hydrogen-bonding capacity, making it advantageous for drug design.

Properties

IUPAC Name

7-[(3,4-dichlorophenyl)methyl]-3-methyl-8-(morpholin-4-ylmethyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N5O3/c1-23-16-15(17(26)22-18(23)27)25(9-11-2-3-12(19)13(20)8-11)14(21-16)10-24-4-6-28-7-5-24/h2-3,8H,4-7,9-10H2,1H3,(H,22,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIKJHCYSQCQYHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)CN3CCOCC3)CC4=CC(=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dichlorobenzyl)-3-methyl-8-(morpholinomethyl)-1H-purine-2,6(3H,7H)-dione is a derivative of purine that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological effects, toxicity, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C17H19Cl2N5O2
  • Molecular Weight : 392.27 g/mol
  • IUPAC Name : this compound

This compound features a purine core with various substituents that influence its biological activity.

Antitumor Activity

Research indicates that derivatives of purine compounds often exhibit significant antitumor properties. A study on similar purine derivatives showed that they can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific activity of this compound has not been extensively documented in literature; however, its structural analogs have demonstrated promising results in preclinical studies .

Antimicrobial Activity

The antimicrobial potential of purine derivatives has been explored in several studies. For instance, molecular docking studies suggest that compounds with similar structures can effectively inhibit bacterial enzymes, leading to their classification as potential antibacterial agents. The binding affinity and inhibition constants of these compounds indicate their effectiveness against various pathogens .

Toxicity Studies

Toxicological assessments are crucial for understanding the safety profile of any new compound. A study investigating the acute toxicity of purine derivatives found that the LD50 values for several compounds ranged from 536 to 1403 mg/kg, classifying them as low-toxicity compounds . This suggests that while this compound may have therapeutic potential, further studies are necessary to establish its safety.

Case Study 1: Anticancer Properties

In a notable case study involving a structurally related purine derivative, researchers reported significant inhibition of tumor growth in xenograft models. The compound was administered at varying doses, and results indicated a dose-dependent response in tumor size reduction. Similar methodologies could be applied to evaluate the efficacy of this compound in future studies.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of purine derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The study employed disk diffusion methods and minimum inhibitory concentration (MIC) assays to assess the activity of various compounds. The findings suggest that modifications to the purine structure can enhance antimicrobial potency .

Summary of Findings

Biological ActivityObservations
Antitumor Promising activity observed in structural analogs; mechanisms include apoptosis induction and cell cycle arrest.
Antimicrobial Effective against various pathogens; potential as an antibacterial agent supported by molecular docking studies.
Toxicity LD50 values indicate low toxicity; further safety evaluations required.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations at Position 7

  • 7-(4-Chlorobenzyl) vs. 7-(3,4-Dichlorobenzyl): The 3,4-dichlorobenzyl group in the target compound increases lipophilicity compared to the 4-chlorobenzyl group in CID 986255 (). This may enhance membrane permeability and target binding in hydrophobic pockets, such as enzyme active sites.
  • 7-(2-Chlorobenzyl):
    CID 3153005 () substitutes a 2-chlorobenzyl group at position 5. The ortho-chloro configuration creates steric hindrance, which may reduce binding affinity compared to the para- or meta-substituted analogues. This highlights the importance of substituent positioning for optimal activity .

Substituent Variations at Position 8

Morpholinomethyl vs. Piperazine Derivatives
  • Morpholinomethyl (Target Compound) vs. 4-Methylpiperazine (CID 986255): Morpholine (oxygen-containing) and piperazine (nitrogen-containing) differ in electronic properties. Piperazine derivatives, such as CID 986255, exhibit anti-mycobacterial activity (MIC: 0.5–2 µg/mL against M. tuberculosis H37Rv) due to interactions with peptidoglycan biosynthesis enzymes like MurB .
Sulfonyl and Sulfinyl Groups
  • 8-(Methylsulfonyl) and 8-(Methylsulfinyl) Derivatives (): These electron-withdrawing groups (e.g., compounds 20 and 21) increase polarity compared to morpholinomethyl. Sulfonyl/sulfinyl substituents are associated with kinase inhibition but may reduce blood-brain barrier penetration due to higher hydrophilicity .
Hydroxypropylamino and Benzylamino Groups
  • 8-(Benzylamino) Derivatives (): Bulky aromatic substituents like benzylamino (e.g., CAS 923677-10-5) may sterically hinder target binding but enhance interactions with aromatic residues in proteins .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Molecular Properties
Compound Molecular Formula Molecular Weight Predicted CCS (Ų, [M+H]+) Key Substituents
Target Compound Not Provided ~400 (estimated) ~195 (estimated) 3,4-Dichlorobenzyl, Morpholinomethyl
CID 986255 () C₁₈H₂₁ClN₆O₂ 389.15 192.1 4-Chlorobenzyl, 4-Methylpiperazine
CID 3153005 () C₁₆H₁₈ClN₅O₃ 364.80 Not Provided 2-Chlorobenzyl, 3-Hydroxypropylamino
8-(Methylsulfonyl) Derivative () C₉H₁₂N₄O₄S 296.28 Not Provided Methylsulfonyl
  • Collision Cross-Section (CCS): CID 986255’s CCS of 192.1 Ų ([M+H]+) suggests a compact conformation. The target compound’s morpholinomethyl group may increase CCS slightly (~195 Ų), impacting ion mobility and pharmacokinetic behavior .
  • Melting Points: Analogues with bulky 8-substituents (e.g., benzyl groups in ) exhibit melting points of 195–197°C, indicating crystalline stability. The target compound’s morpholinomethyl group may yield a similar range .

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